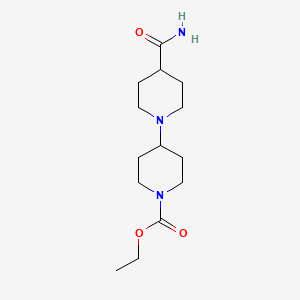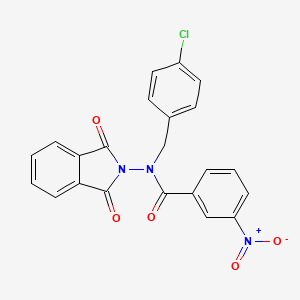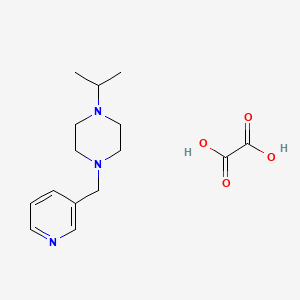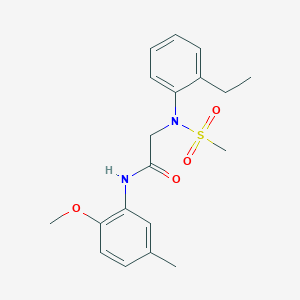
ethyl 4-(aminocarbonyl)-1,4'-bipiperidine-1'-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(aminocarbonyl)-1,4'-bipiperidine-1'-carboxylate, also known as EABC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, chemistry, and biology. EABC is a derivative of piperidine and has a unique molecular structure that makes it an attractive candidate for various applications.
作用機序
The mechanism of action of ethyl 4-(aminocarbonyl)-1,4'-bipiperidine-1'-carboxylate is not fully understood. However, it is believed that this compound exerts its effects by binding to specific receptors in the body. This binding leads to a cascade of biochemical reactions that ultimately result in the observed effects.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can improve cognitive function and reduce the symptoms of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using ethyl 4-(aminocarbonyl)-1,4'-bipiperidine-1'-carboxylate in lab experiments is its unique molecular structure, which makes it an attractive candidate for various applications. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on ethyl 4-(aminocarbonyl)-1,4'-bipiperidine-1'-carboxylate. One area of research is the development of new compounds based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound involves a multi-step process that requires expertise in organic chemistry. This compound has been extensively studied for its potential applications in medicine, chemistry, and biology. The mechanism of action of this compound is not fully understood, but it is believed to exert its effects by binding to specific receptors in the body. This compound has various biochemical and physiological effects and has both advantages and limitations for lab experiments. There are several future directions for research on this compound, including the development of new compounds and the investigation of its potential therapeutic applications.
合成法
The synthesis of ethyl 4-(aminocarbonyl)-1,4'-bipiperidine-1'-carboxylate involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of ethyl 4-piperidone-1-carboxylate with ammonium carbonate to form this compound. The reaction is carried out in the presence of a suitable solvent and a catalyst. The final product is purified using various techniques, including crystallization and chromatography.
科学的研究の応用
Ethyl 4-(aminocarbonyl)-1,4'-bipiperidine-1'-carboxylate has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to possess anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In chemistry, this compound has been used as a building block for the synthesis of various compounds. In biology, this compound has been used as a tool for studying the structure and function of proteins.
特性
IUPAC Name |
ethyl 4-(4-carbamoylpiperidin-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3/c1-2-20-14(19)17-9-5-12(6-10-17)16-7-3-11(4-8-16)13(15)18/h11-12H,2-10H2,1H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPNERQWLFMMSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![11-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4953265.png)

![N-(tert-butyl)-3,5-bis{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B4953278.png)


![2-{[2-(2-chloro-4,6-dimethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B4953310.png)
![2-bromo-4-chloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B4953313.png)
![methyl 4-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4953323.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B4953324.png)
![3-bromo-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4953332.png)

![N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4953354.png)
![N-methyl-3-(methylthio)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]propanamide](/img/structure/B4953357.png)

